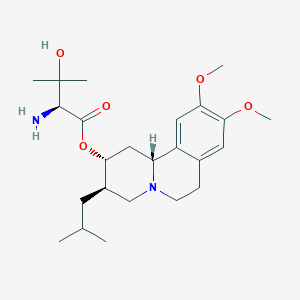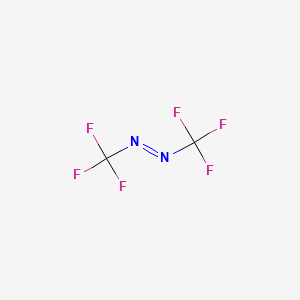
N-(2,4-Dimethylphenyl)anthranilic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylphenyl)anthranilic Acid is a derivative of anthranilic acid, which is an aromatic acid with both carboxylic acid and amine functional groups. This compound is known for its applications in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID). It is structurally related to other anthranilic acid derivatives, which are known for their analgesic, anti-inflammatory, and antipyretic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2,4-Dimethylphenyl)anthranilic Acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromobenzoic acid with 2,4-dimethylaniline in the presence of a copper catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as isoamyl alcohol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves the nitration of o-xylene to produce a mixture of o- and m-nitroxylenes. The nitro compounds are then reduced to their corresponding amines using iron and hydrochloric acid. The resulting amines are separated, and the desired o-xylidine is condensed with o-chlorobenzoic acid in the presence of potassium carbonate and a copper catalyst .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dimethylphenyl)anthranilic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted anthranilic acid derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
N-(2,4-Dimethylphenyl)anthranilic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: As an NSAID, it is used to treat mild to moderate pain, including headaches, dental pain, and arthritis.
Industry: It is used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethylphenyl)anthranilic Acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Mefenamic Acid: Another anthranilic acid derivative with similar anti-inflammatory and analgesic properties.
Flufenamic Acid: Known for its potent anti-inflammatory effects.
Uniqueness
N-(2,4-Dimethylphenyl)anthranilic Acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and potency compared to other anthranilic acid derivatives .
Propiedades
Número CAS |
27210-58-8 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-(2,4-dimethylanilino)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Clave InChI |
VJVKYSGOJRLVPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=CC=CC=C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
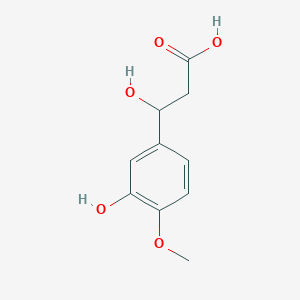
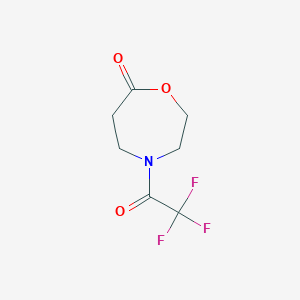
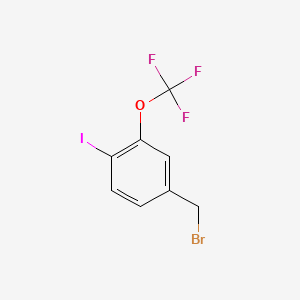
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)
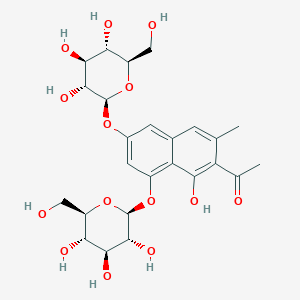

![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)


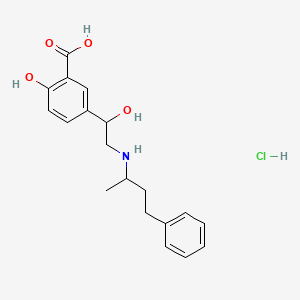
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
